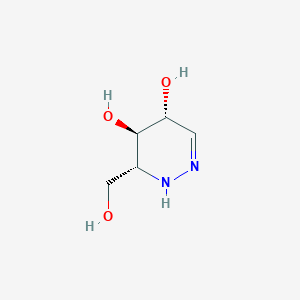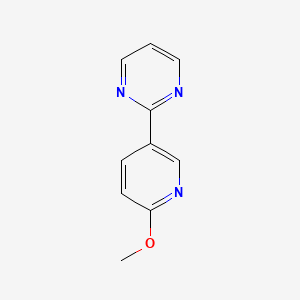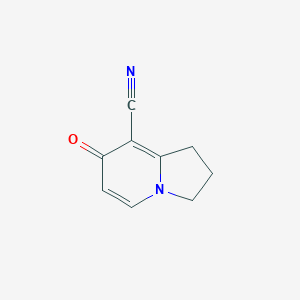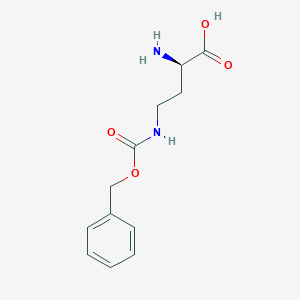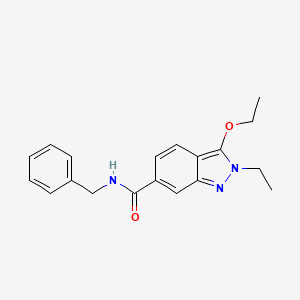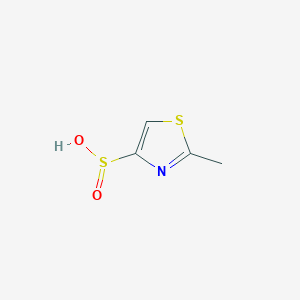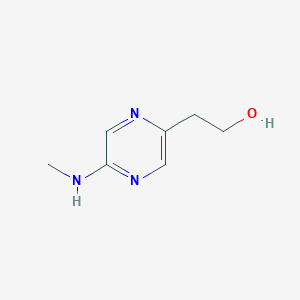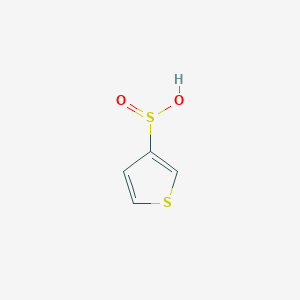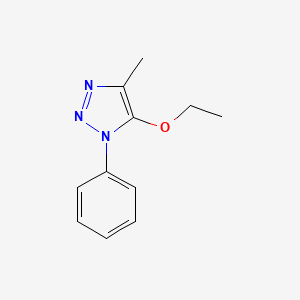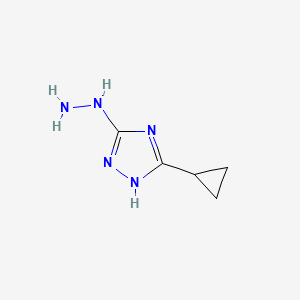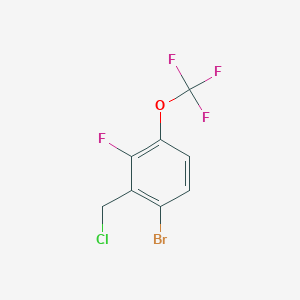
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrClF3O. This compound is part of the benzene derivatives family, characterized by the presence of bromine, chlorine, fluorine, and trifluoromethoxy groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by chloromethylation and fluorination reactions. The trifluoromethoxy group is introduced using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Chloromethylation using formaldehyde and hydrochloric acid.
- Fluorination using a fluorinating agent such as Selectfluor.
- Introduction of the trifluoromethoxy group using trifluoromethanol and a suitable base.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Catalysts like palladium or nickel in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic substitution: The compound can act as an electrophile, reacting with nucleophiles to form new bonds.
Oxidation and reduction: It can undergo redox reactions, altering its oxidation state and forming new products.
Coupling reactions: Participates in the formation of carbon-carbon bonds through catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(trifluoromethyl)benzene: Similar structure but lacks the chloromethyl and fluorine groups.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the chloromethyl and fluorine groups.
1-Bromo-2-(chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the fluorine and trifluoromethoxy groups.
Uniqueness
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethoxy groups on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and research applications.
Properties
Molecular Formula |
C8H4BrClF4O |
|---|---|
Molecular Weight |
307.47 g/mol |
IUPAC Name |
1-bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrClF4O/c9-5-1-2-6(15-8(12,13)14)7(11)4(5)3-10/h1-2H,3H2 |
InChI Key |
KWICIHWLFOSMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)
